1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both pyrazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in the biological system . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . For instance, it can undergo esterification reactions in the presence of concentrated sulfuric acid and alcohol compounds .
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
It is known that this compound is an endogenous metabolite, suggesting that it may be involved in various metabolic processes .
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and subsequent reaction with a pyrimidine derivative . Another approach includes the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring . Industrial production methods often employ multicomponent reactions and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- has a wide range of applications in scientific research:
Comparison with Similar Compounds
Compared to other pyrazole and pyrimidine derivatives, 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- stands out due to its unique combination of both moieties, which enhances its chemical reactivity and biological activity. Similar compounds include:
1H-Pyrazole-4-carboxylic acid: Lacks the pyrimidine ring, resulting in different chemical properties and applications.
5-Chloro-2-pyrimidinecarboxylic acid: Lacks the pyrazole ring, leading to variations in biological activity and reactivity.
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-2-10-8(11-3-6)13-4-5(1-12-13)7(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOEERITMGVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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